Cas no 1339688-91-3 (N-(3-Bromobenzyl)oxetan-3-amine)
N-(3-Bromobenzyl)oxetan-3-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(3-Bromobenzyl)-3-oxetanamine
- N-(3-Bromobenzyl)oxetan-3-amine
- N-[(3-bromophenyl)methyl]oxetan-3-amine
- KS-6938
- AKOS012933176
- SCHEMBL23703277
- A1-29966
- 1339688-91-3
- A927861
-
- MDL: I167015
- Inchi: 1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
- InChI Key: JAWOYLWYROVTQR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CNC1COC1
Computed Properties
- Exact Mass: 241.01023g/mol
- Monoisotopic Mass: 241.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 21.3Ų
N-(3-Bromobenzyl)oxetan-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
N-(3-Bromobenzyl)oxetan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167015-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 1g |
¥6,086.00 | 2021-05-21 | ||
| Chemenu | CM284106-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$475 | 2021-06-09 | |
| Fluorochem | 070677-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | >95% | 1g |
£357.00 | 2022-03-01 | |
| TRC | N105360-50mg |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 50mg |
$ 130.00 | 2022-06-03 | ||
| TRC | N105360-100mg |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 100mg |
$ 215.00 | 2022-06-03 | ||
| Chemenu | CM284106-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$493 | 2023-03-07 | |
| Ambeed | A227574-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95+% | 1g |
$465.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533836-1g |
N-(3-bromobenzyl)oxetan-3-amine |
1339688-91-3 | 98% | 1g |
¥4651.00 | 2024-08-09 | |
| A2B Chem LLC | AI30681-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$677.00 | 2024-04-20 | |
| A2B Chem LLC | AI30681-2.5g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 2.5g |
$1151.00 | 2024-04-20 |
N-(3-Bromobenzyl)oxetan-3-amine Suppliers
N-(3-Bromobenzyl)oxetan-3-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-(3-Bromobenzyl)oxetan-3-amine
Recent Advances in the Application of N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) in Chemical Biology and Pharmaceutical Research
N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its oxetane ring and bromobenzyl moiety, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. The oxetane ring, in particular, is known for its ability to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, making it a valuable scaffold in modern drug design.
Recent studies have explored the synthetic utility of N-(3-Bromobenzyl)oxetan-3-amine as a versatile building block in the development of novel bioactive compounds. For instance, researchers have utilized this compound in the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. The bromobenzyl group serves as an excellent handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of chemical libraries for high-throughput screening.
One notable application of N-(3-Bromobenzyl)oxetan-3-amine is in the field of kinase inhibitor development. Kinases are critical targets in oncology and inflammatory diseases, and the incorporation of the oxetane ring has been shown to enhance the binding affinity and selectivity of kinase inhibitors. Recent publications highlight the use of this compound in the design of potent and selective inhibitors for kinases such as PI3K and BTK, which are implicated in cancer and autoimmune disorders.
In addition to its role in drug discovery, N-(3-Bromobenzyl)oxetan-3-amine has also been investigated as a tool compound in chemical biology. Its unique structure allows for the exploration of protein-ligand interactions and the development of chemical probes for studying biological systems. For example, researchers have employed this compound in photoaffinity labeling experiments to identify novel binding sites on target proteins, providing insights into drug mechanisms of action.
The synthetic accessibility of N-(3-Bromobenzyl)oxetan-3-amine has further contributed to its widespread use. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating its integration into drug discovery pipelines. Notably, green chemistry approaches, such as catalytic C-H functionalization, have been applied to streamline the synthesis of this scaffold, reducing the environmental impact of chemical production.
Looking ahead, the continued exploration of N-(3-Bromobenzyl)oxetan-3-amine and its derivatives is expected to yield new therapeutic candidates and chemical tools. Ongoing research is focused on optimizing its pharmacokinetic properties and expanding its applications to other target classes, such as GPCRs and ion channels. As the field of chemical biology evolves, this compound is poised to play a pivotal role in bridging the gap between chemistry and biology, driving innovation in drug discovery and development.
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